N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chlorophenyl)acetamide
Description
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chlorophenyl)acetamide is a structurally complex acetamide derivative featuring:
- Thiophene-3-yl substituent: A sulfur-containing heterocyclic aromatic group, contributing to π-π stacking interactions and electronic effects.
- 2-Chlorophenylacetamide backbone: A chlorinated aromatic group that enhances lipophilicity and may influence receptor binding.
Properties
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-2-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-15-5-2-1-4-13(15)10-17(21)19-11-16(20-7-3-8-20)14-6-9-22-12-14/h1-2,4-6,9,12,16H,3,7-8,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUWVJHYEUPYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)CC2=CC=CC=C2Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the azetidine and thiophene derivatives. One common approach is the aza-Michael addition of azetidine derivatives with thiophene-containing compounds. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the azetidine ring.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chlorophenyl)acetamide with structurally related acetamides from the evidence:
Key Structural and Functional Comparisons
Azetidine vs. Benzothiazole/Pyrazolone Rings :
- The azetidine ring in the target compound introduces conformational rigidity, whereas benzothiazole (in Compound 7) and pyrazolone (in dichlorophenylacetamide) provide planar, aromatic systems for π-interactions .
- Azetidine’s smaller ring size (4-membered) may reduce steric bulk compared to pyrazolone (5-membered) or benzothiazole (fused bicyclic) groups.
Dichlorophenyl derivatives (e.g., 3,4-dichloro in ) exhibit greater steric and electronic effects, influencing crystal packing and biological activity.
Research Implications and Gaps
- Structural Uniqueness: The combination of azetidine, thiophen-3-yl, and 2-chlorophenyl groups in the target compound is unreported in the evidence, suggesting novel electronic and steric profiles.
- Data Gaps : Melting points, spectroscopic data (IR, NMR), and biological activity are absent for the target molecule, necessitating further characterization.
- Comparative Insights: The rigidity of azetidine may improve metabolic stability compared to flexible dimethylaminoethyl chains () .
Biological Activity
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chlorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, analytical methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H18ClFN2OS
- Molecular Weight : 352.85 g/mol
- CAS Number : 2034456-81-8
- IUPAC Name : N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-2-(2-chloro-6-fluorophenyl)acetamide
The compound features a complex structure that includes an azetidine ring, a thiophene moiety, and a chlorophenyl acetamide segment, which may contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of Key Intermediates : The initial step involves the synthesis of 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine through standard organic reactions.
- Coupling Reaction : The intermediate is then coupled with 2-chloroacetic acid or its derivatives to form the acetamide linkage.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
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In Vitro Studies : In vitro assays have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds suggest potent growth inhibition capabilities .
Compound Cell Line IC50 (µg/mL) Compound A MCF-7 0.28 Compound B HepG2 9.6
The mechanism by which these compounds exert their anticancer effects often involves:
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Apoptosis Induction : They may also trigger apoptotic pathways, leading to programmed cell death in malignant cells .
Analytical Methods
To evaluate the purity and stability of this compound, various analytical techniques are employed:
- High Performance Liquid Chromatography (HPLC) : Used for assessing purity.
- Mass Spectrometry (MS) : Provides molecular weight confirmation.
- Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
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Study on Antitumor Efficacy : A study evaluated the efficacy of this compound against human cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .
- Methodology : The study utilized MTT assays and flow cytometry to analyze cell viability and apoptotic markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
